(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(3-iodo-4-methoxyphenyl)propanoate
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Overview
Description
®-2-tert-Butoxycarbonylamino-3-(3-iodo-4-methoxy phenyl)-propionic acid benzyl ester is a complex organic compound often used in the field of organic synthesis. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions . The presence of iodine and methoxy groups on the phenyl ring adds to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-Butoxycarbonylamino-3-(3-iodo-4-methoxy phenyl)-propionic acid benzyl ester typically involves multiple steps. One common method includes the protection of the amine group with a Boc group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The iodination of the phenyl ring can be achieved using iodine and a suitable oxidizing agent. The esterification of the carboxylic acid group with benzyl alcohol is often carried out using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as crystallization and chromatography are optimized for large-scale production to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-tert-Butoxycarbonylamino-3-(3-iodo-4-methoxy phenyl)-propionic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the iodine atom can result in various substituted derivatives .
Scientific Research Applications
®-2-tert-Butoxycarbonylamino-3-(3-iodo-4-methoxy phenyl)-propionic acid benzyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-tert-Butoxycarbonylamino-3-(3-iodo-4-methoxy phenyl)-propionic acid benzyl ester involves its interaction with specific molecular targets. The Boc group protects the amine during reactions, allowing selective modifications at other sites. The iodine and methoxy groups on the phenyl ring can participate in various chemical transformations, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc) protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Methoxy-substituted phenyl compounds: These compounds share the methoxy group on the phenyl ring and are used in various organic syntheses.
Iodo-substituted phenyl compounds: These compounds contain an iodine atom on the phenyl ring and are used in cross-coupling reactions.
Uniqueness
®-2-tert-Butoxycarbonylamino-3-(3-iodo-4-methoxy phenyl)-propionic acid benzyl ester is unique due to the combination of the Boc protecting group, the methoxy group, and the iodine atom on the phenyl ring. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C22H26INO5 |
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Molecular Weight |
511.3 g/mol |
IUPAC Name |
benzyl (2R)-3-(3-iodo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C22H26INO5/c1-22(2,3)29-21(26)24-18(13-16-10-11-19(27-4)17(23)12-16)20(25)28-14-15-8-6-5-7-9-15/h5-12,18H,13-14H2,1-4H3,(H,24,26)/t18-/m1/s1 |
InChI Key |
AXEIZTHESHUNNN-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)OC)I)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)I)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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